molecular formula C14H16N2O2 B2848787 2-Phenyl-2,8-diazaspiro[4.5]decane-1,3-dione CAS No. 64097-70-7

2-Phenyl-2,8-diazaspiro[4.5]decane-1,3-dione

Cat. No.: B2848787
CAS No.: 64097-70-7
M. Wt: 244.294
InChI Key: LTOKLZWIUKWKGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-2,8-diazaspiro[4.5]decane-1,3-dione is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a spirocyclic hydantoin core, a privileged structure known for its diverse pharmacological potential. The 2,8-diazaspiro[4.5]decane moiety is recognized as a valuable scaffold in the development of kinase inhibitors . Specifically, research has identified analogues of this spirocyclic system as potent, allosteric inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of necroptosis, or programmed cell death . Inhibiting RIPK1 is a promising therapeutic strategy for investigating inflammatory diseases, neurodegenerative conditions such as Alzheimer's and ALS, and ischemia-reperfusion injury . Furthermore, closely related structural isomers, specifically 1,3-diazaspiro[4.5]decane-2,4-dione derivatives (spirohydantoins), have demonstrated potent anticonvulsant activity in preclinical models, highlighting the broader neuropharmacological relevance of this chemical class . The incorporation of the phenyl substituent and the specific arrangement of the diaza groups within the spirocyclic framework make this compound a versatile building block for exploring structure-activity relationships (SAR). It is suitable for synthesizing novel derivatives and probing biological mechanisms in various research contexts. This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-phenyl-2,8-diazaspiro[4.5]decane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c17-12-10-14(6-8-15-9-7-14)13(18)16(12)11-4-2-1-3-5-11/h1-5,15H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTOKLZWIUKWKGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(=O)N(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Phenyl-2,8-diazaspiro[4.5]decane-1,3-dione can be achieved through a multi-step process. One common method involves the reaction of a suitable hydantoin derivative with a phenyl-substituted amine under controlled conditions. The reaction typically proceeds through the formation of an intermediate, which then undergoes cyclization to form the spiro compound. The overall yield of this synthesis can be optimized by adjusting the reaction conditions, such as temperature, solvent, and reaction time .

Chemical Reactions Analysis

2-Phenyl-2,8-diazaspiro[4.5]decane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Scientific Research Applications

Soluble Epoxide Hydrolase Inhibition

One of the most notable applications of 2-Phenyl-2,8-diazaspiro[4.5]decane-1,3-dione is its role as a potent inhibitor of soluble epoxide hydrolase (sEH). Research has demonstrated that derivatives of this compound exhibit significant inhibitory effects on sEH, which is implicated in the regulation of blood pressure and inflammation.

  • Case Study: A study identified several trisubstituted urea derivatives based on the diazaspiro framework that effectively inhibited sEH. These compounds were shown to reduce blood pressure in spontaneously hypertensive rats without significantly affecting normotensive rats, indicating a targeted therapeutic potential for hypertension management .

Potential Anticancer Activity

The unique structure of this compound has also made it a candidate for anticancer research. Its ability to interact with various cellular pathways suggests potential applications in cancer therapy.

  • Case Study: Preliminary studies have indicated that modifications to the diazaspiro structure can enhance cytotoxicity against certain cancer cell lines. Further research is ongoing to elucidate the mechanisms by which these compounds exert their effects .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and efficiency:

StepReaction TypeKey ReagentsOutcome
1Strecker ReactionNaCN, MethylamineFormation of α-amino nitrile
2Ureido Derivative FormationPotassium cyanateIntermediate compound
3CyclizationSodium hydride in DMFFinal product: diazaspiro compound

This synthetic pathway highlights the versatility of the compound and its derivatives in pharmaceutical applications .

Toxicological Studies

Understanding the safety profile of this compound is crucial for its development as a therapeutic agent. Toxicological assessments have been conducted to evaluate its safety in vivo.

  • Findings: Studies indicate that while certain doses may produce adverse effects, lower doses have been well-tolerated in animal models. Continuous monitoring and assessment are essential as research progresses towards clinical applications .

Mechanism of Action

The mechanism of action of 2-Phenyl-2,8-diazaspiro[4.5]decane-1,3-dione involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death .

Comparison with Similar Compounds

Key Comparative Data

Discussion

  • Structural-Activity Relationships (SAR) :
    • Position 2 : Phenyl/ethyl groups enhance receptor binding (e.g., RS86’s M1 affinity), while smaller substituents reduce steric hindrance for enzyme inhibition .
    • Position 8 : Bulky groups (e.g., pyridinyl in WNT inhibitors) improve target specificity but may reduce bioavailability .
  • Synthetic Accessibility : The 2-phenyl derivative’s synthesis is less documented compared to RS86 or 8-benzyl analogs, suggesting scalability challenges .
  • Safety : Benzyl derivatives exhibit higher toxicity (H317/H319), whereas RS86 shows reversible cholinergic side effects (salivation, hypothermia) .

Biological Activity

2-Phenyl-2,8-diazaspiro[4.5]decane-1,3-dione (CAS No. 64097-70-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of spirocyclic compounds, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H16N2O2C_{14}H_{16}N_{2}O_{2} with a molecular weight of 244.29 g/mol. The structure features a spirocyclic system that contributes to its biological activity.

Mechanisms of Biological Activity

Research indicates that derivatives of 2,8-diazaspiro[4.5]decane compounds exhibit various biological activities primarily through the inhibition of soluble epoxide hydrolase (sEH). This enzyme plays a crucial role in the metabolism of epoxides, which are involved in numerous physiological processes.

Inhibition of Soluble Epoxide Hydrolase

A study identified that 2,8-diazaspiro[4.5]decane-based compounds act as potent sEH inhibitors. These inhibitors are promising for treating conditions like hypertension by modulating the levels of bioactive lipids involved in blood pressure regulation .

Therapeutic Applications

The potential therapeutic applications of this compound include:

  • Antihypertensive Agents : In vivo studies demonstrated that oral administration of certain derivatives reduced blood pressure in spontaneously hypertensive rats without significant effects on normotensive rats .
  • Anti-inflammatory Effects : Compounds within this class have shown promise in reducing inflammation markers, which could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have highlighted the biological activity and therapeutic potential of 2-Phenyl-2,8-diazaspiro[4.5]decane derivatives:

Study ReferenceFindings
Identified as potent sEH inhibitors; effective in lowering blood pressure in hypertensive models.
Discussed synthesis methods and biological evaluations indicating antimicrobial properties linked to structural modifications.
Explored synthetic pathways leading to biologically active derivatives with enhanced efficacy against specific targets.

Q & A

Q. What are the key physicochemical properties of 2-Phenyl-2,8-diazaspiro[4.5]decane-1,3-dione, and how do they influence experimental design?

The compound's molecular formula is C₁₆H₁₇N₂O₂ (exact mass: 293.1285 g/mol), with a spirocyclic core featuring a phenyl substituent at position 2. Its solubility in polar solvents (e.g., DMSO or ethanol) is critical for in vitro assays, while its melting point (~211–214°C) informs storage conditions . The spirocyclic structure contributes to conformational rigidity, which impacts binding affinity in receptor-ligand studies. Researchers should prioritize purity verification via HPLC (>95%) and characterize stability under varying pH/temperature conditions .

Q. What synthetic methodologies are commonly employed for preparing this compound?

Synthesis typically involves multi-step routes:

  • Step 1 : Cyclocondensation of a β-keto ester with a diamine to form the spirocyclic backbone.
  • Step 2 : Introduction of the phenyl group via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution . Critical parameters include reaction temperature (70–100°C), solvent choice (e.g., NMP for microwave-assisted synthesis), and catalyst loading (e.g., 10% Pd/C). Post-synthetic purification via recrystallization or column chromatography ensures high yield (60–75%) .

Q. How is the structural integrity of this compound validated?

Techniques include:

  • NMR : ¹H/¹³C NMR to confirm spirocyclic geometry and substituent positions (e.g., phenyl group at C2).
  • X-ray crystallography : Resolves 3D conformation, critical for docking studies .
  • HRMS : Validates molecular weight and isotopic patterns .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across in vitro vs. in vivo models for this compound?

Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, protein binding). For example, in GPIIb-IIIa antagonist studies, oral administration in rats showed low bioavailability (F% = 22%) due to first-pass metabolism, whereas intravenous dosing improved activity . Mitigation strategies:

  • Use prodrug derivatives (e.g., esterification) to enhance absorption.
  • Conduct species-specific metabolic profiling (e.g., human liver microsomes) .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s pharmacological profile?

Key modifications include:

  • Phenyl substituent : Replace with electron-withdrawing groups (e.g., 4-Cl) to enhance receptor affinity (IC₅₀ improved from 110 nM to 53 nM in platelet aggregation assays) .
  • Spirocyclic core : Introduce methyl groups at position 8 to reduce off-target interactions (e.g., CYP3A4 inhibition) .
  • Solubility enhancers : Add polar moieties (e.g., carboxylic acid) while monitoring logP (target <3) .

Q. What in vivo models are suitable for evaluating the compound’s efficacy and toxicity?

  • Efficacy : Mouse thrombosis models (e.g., FeCl₃-induced arterial occlusion) to assess antiplatelet activity.
  • Toxicity : Acute toxicity studies in rats (LD₅₀ determination) and genotoxicity assays (Ames test) . Note: Species differences in bleeding time prolongation (e.g., cynomolgus monkeys vs. mice) require careful dose adjustments .

Q. How are computational methods applied to predict collision cross-sections (CCS) and metabolic pathways?

  • CCS prediction : Use tools like MOBCAL with DFT-optimized structures to correlate with ion mobility spectrometry data .
  • Metabolism : Employ docking simulations (AutoDock Vina) to identify CYP450 interaction sites. Validate with in vitro microsomal assays .

Data Contradiction & Validation

Q. How to address conflicting solubility data reported in literature?

Discrepancies may stem from salt forms (e.g., hydrochloride vs. free base) or solvent impurities. Standardize protocols:

  • Use saturated shake-flask method with UV-Vis quantification.
  • Report polymorphic forms (e.g., anhydrous vs. hydrate) .

Q. What analytical techniques confirm the absence of synthetic byproducts (e.g., regioisomers)?

  • HPLC-MS/MS : Detect trace impurities (<0.1%) using C18 columns and gradient elution.
  • 2D NMR (HSQC, NOESY) : Distinguish regioisomers via through-space correlations .

Safety & Regulatory Considerations

Q. What are the compound’s toxicological liabilities, and how are they mitigated?

Mutagenicity risks (Ames test positive) and hepatotoxicity (CYP inhibition) are reported for analogs. Mitigation:

  • Replace metabolically labile groups (e.g., tert-butyl with cyclopropyl).
  • Monitor plasma stability in preclinical species .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.